molecular formula C12H14N2O2S B2730911 N,N-dimethyl-4-(1H-pyrrol-1-yl)benzenesulfonamide CAS No. 338773-73-2

N,N-dimethyl-4-(1H-pyrrol-1-yl)benzenesulfonamide

Cat. No. B2730911
CAS RN: 338773-73-2
M. Wt: 250.32
InChI Key: YQXJLLSJWIMNFV-UHFFFAOYSA-N
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Description

“N,N-dimethyl-4-(1H-pyrrol-1-yl)benzenesulfonamide” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It is a heterocyclic building block .


Synthesis Analysis

The synthesis of “this compound” and similar compounds has been achieved by refluxing 2,5-dimethoxytetrahydrofuran/hexane 2,5-dione separately in the presence of acetic acid . Other methods include the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride .


Molecular Structure Analysis

The molecular structure of “this compound” and similar compounds has been characterized using various techniques. For instance, compound 25 crystallized in the monoclinic system, and the space group P 2 1 / n, with one molecule in the asymmetric unit, and four in the unit cell, Z = 4 .


Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar compounds have been studied. For example, a new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides (5a–n) were prepared and new heterocycles underwent thorough characterization and evaluation for antibacterial activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” and similar compounds have been analyzed. For instance, the 1H NMR of a similar compound showed δ 8.03 (br, 2H, 2NH, D2O-exchange), 6.92 (s, 4H, aromatic-H), 4.16 ppm (s, 4H, 2CH2), 2.50 (s, 6H, 2Me); 13C NMR: δ 206.4 (CO), 148.9, 145.1, 126.4, 125.8, 65.0, 25.3 (aromatic, carbons methylene and methyl carbons); Accurate mass: m/z 220.12 .

Scientific Research Applications

Structural and Spectroscopic Analysis

  • Hydrogen-Bond Effect and Molecular Structure : A study by Mansour and Ghani (2013) on a similar compound, N-(4,6-dimethyl-pyrimidin-2-yl)-4-[(2-hydroxy-benzylidene)-amino]benzenesulfonamide, emphasized the importance of hydrogen-bond effects, spectroscopic, and molecular structure investigation. They utilized various analytical methods like FTIR, NMR, UV-Vis, and MS, combined with theoretical calculations (DFT/B3LYP and HF methods) to understand molecular stability, electronic structures, and intramolecular interactions (Mansour & Ghani, 2013).

Synthesis of Novel Derivatives

  • Heteroaromatization and Novel Derivatives Synthesis : Hassan et al. (2009) reported on the synthesis of novel Pyrrolo[2,3-d]pyrimidine and Pyrrolo[3,2-e][1,2,4]Triazolo[1,5-c]Pyrimidine derivatives containing a dimethylsulfonamide moiety. These compounds were screened for antibacterial and antifungal activities, showing promising results (Hassan et al., 2009).

Anticancer Activity and QSAR Study

  • Anticancer Activity : Żołnowska et al. (2018) synthesized a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides and evaluated their anticancer activity on various human tumor cell lines. They also conducted apoptotic potential analysis and quantitative structure-activity relationship (QSAR) studies, highlighting the relationship between molecular structure and biological activity (Żołnowska et al., 2018).

Molecular Structure and SAR Study

  • Selective Coordination Ability : Mansour (2014) focused on the coordination ability of a sulfamethazine Schiff-base ligand towards copper(II), revealing insights into molecular structures, spectral properties, and structure-activity relationships. The study highlighted how coordination affects antibacterial activity (Mansour, 2014).

Mechanism of Action

The mechanism of action of “N,N-dimethyl-4-(1H-pyrrol-1-yl)benzenesulfonamide” and similar compounds has been investigated. A molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim was acquired from the Protein Data Bank (PDB ID:2bfm), justified the better antileishmanial activity of compound 13 .

properties

IUPAC Name

N,N-dimethyl-4-pyrrol-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-13(2)17(15,16)12-7-5-11(6-8-12)14-9-3-4-10-14/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXJLLSJWIMNFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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